molecular formula C16H17O3P B14573503 Methyl (1-oxo-1-phenylpropan-2-yl)phenylphosphinate CAS No. 61463-83-0

Methyl (1-oxo-1-phenylpropan-2-yl)phenylphosphinate

Cat. No.: B14573503
CAS No.: 61463-83-0
M. Wt: 288.28 g/mol
InChI Key: FKJHFVHSRSNQDD-UHFFFAOYSA-N
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Description

Methyl (1-oxo-1-phenylpropan-2-yl)phenylphosphinate is a chemical compound with a complex structure that includes both phenyl and phosphinate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-oxo-1-phenylpropan-2-yl)phenylphosphinate typically involves the reaction of 1-phenylpropan-2-one with phenylphosphinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-oxo-1-phenylpropan-2-yl)phenylphosphinate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can lead to a variety of substituted phosphinates .

Scientific Research Applications

Methyl (1-oxo-1-phenylpropan-2-yl)phenylphosphinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1-oxo-1-phenylpropan-2-yl)phenylphosphinate involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as DNA and proteins. This can lead to various biochemical effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate: This compound has a similar core structure but includes a methanesulfonate group instead of a phosphinate group.

Uniqueness

Methyl (1-oxo-1-phenylpropan-2-yl)phenylphosphinate is unique due to the presence of both phenyl and phosphinate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61463-83-0

Molecular Formula

C16H17O3P

Molecular Weight

288.28 g/mol

IUPAC Name

2-[methoxy(phenyl)phosphoryl]-1-phenylpropan-1-one

InChI

InChI=1S/C16H17O3P/c1-13(16(17)14-9-5-3-6-10-14)20(18,19-2)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

FKJHFVHSRSNQDD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)OC

Origin of Product

United States

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